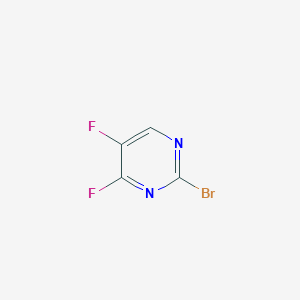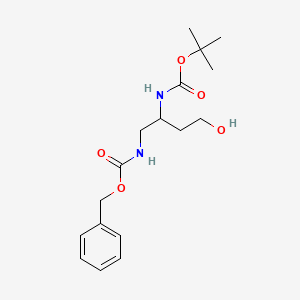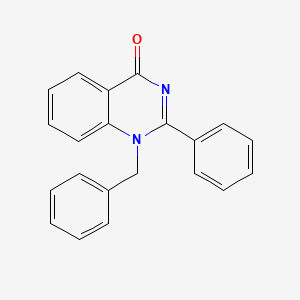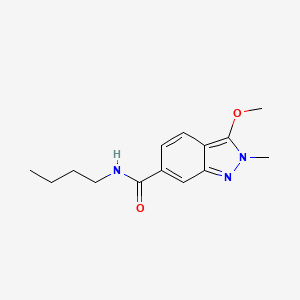
N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling . These methods often require specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include solvent-free reactions and the use of readily available starting materials to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indazole derivative, while reduction of the carboxamide group may produce an amine-substituted indazole .
Applications De Recherche Scientifique
N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-indazole-6-carboxamide
- 2H-indazole-3-carboxamide
- 3-methoxy-2-methyl-1H-indazole-6-carboxamide
Uniqueness
N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to the presence of the butyl group, which may enhance its lipophilicity and membrane permeability. Additionally, the methoxy group can influence its electronic properties and reactivity, making it distinct from other indazole derivatives .
Propriétés
Numéro CAS |
919107-51-0 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
N-butyl-3-methoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c1-4-5-8-15-13(18)10-6-7-11-12(9-10)16-17(2)14(11)19-3/h6-7,9H,4-5,8H2,1-3H3,(H,15,18) |
Clé InChI |
ZTMBYFNBANDXOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
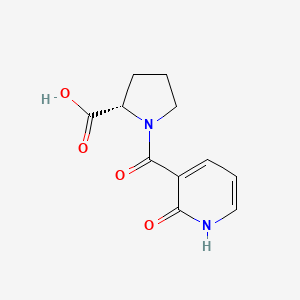
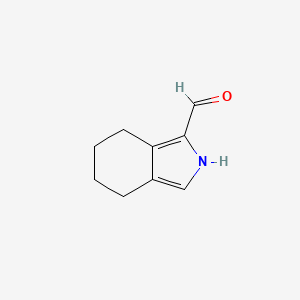
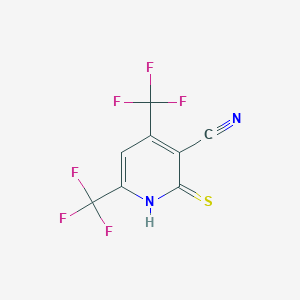
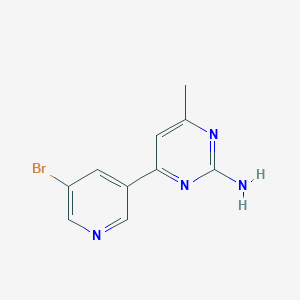

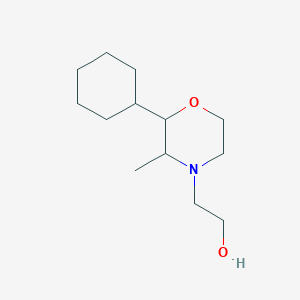
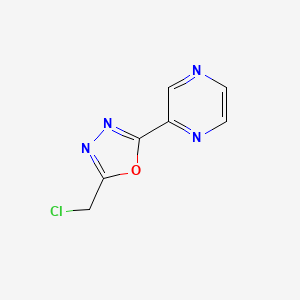
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
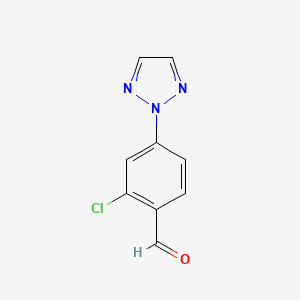
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
